Home > Products > Screening Compounds P18835 > N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide - 681173-80-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Catalog Number: EVT-3110294
CAS Number: 681173-80-8
Molecular Formula: C21H14N4OS
Molecular Weight: 370.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is an organic compound that contains both benzimidazole and benzothiazole moieties linked by a carboxamide bridge. This type of compound belongs to the class of heterocyclic aromatic amides. Based on the presence of benzimidazole and benzothiazole, it is likely to be investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties [ [], [], [], [], [], [], [], [], [], [], [] ].

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. [] It exhibits reactivity with phenyl isothiocyanate, hydrazonyl chlorides, active methylene reagents, elemental sulfur, and benzaldehyde, leading to the formation of diverse derivatives. []

Relevance: This compound shares the key structural feature of a 1H-benzo[d]imidazol-2-yl moiety with the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. While the core structure differs, both compounds highlight the potential of the benzimidazole unit in constructing diverse heterocyclic systems.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: This compound was synthesized and characterized for its antibacterial, antifungal, and anticancer activities. [] It showed activity against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains Candida albicans and Aspergillus niger. [] Additionally, it demonstrated anticancer activity against MDA-MB-231 breast cancer cells. []

Relevance: This compound belongs to the same carboxamide chemical class as the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. Both compounds possess a carboxamide functional group attached to an aromatic ring system, suggesting potential similarities in their chemical and biological properties.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This series of compounds was synthesized through the cyclization of unsymmetrical thioureas. [] The synthesized compounds were evaluated for anti-tumor activity against various cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. []

Relevance: This series of compounds, particularly those with a phenolic segment, share the benzothiazole moiety with the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. This structural similarity suggests a potential for exploring similar biological activities, such as anti-tumor activity, within the target compound.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)

Compound Description: This compound is a thiophene-2-carboxamide derivative that exhibits potent inhibitory activity against VEGFR1 and P-glycoprotein efflux pumps. [] It demonstrates anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration. [] Additionally, it enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells, highlighting its potential as a multi-drug resistance reversal agent. []

Relevance: This compound shares the carboxamide functional group with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. While the core structures differ, both compounds belong to the carboxamide chemical class, suggesting potential commonalities in their chemical properties.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound is characterized by its crystal structure, which reveals specific dihedral angles between the pyrazole, benzo[d]thiazole, and benzene rings. [] The crystal structure also shows the presence of C—H⋯π interactions between the molecules. []

Relevance: This compound directly incorporates a benzothiazole moiety within its structure, a key structural feature also present in the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. This common structural element suggests potential similarities in their chemical properties and interactions.

3-Chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

Compound Description: This pyridylpyrazole amide derivative exhibits favorable insecticidal and fungicidal potentials. [] It displays insecticidal activity against diamondback moth, comparable to or exceeding that of triflumuron. [] Additionally, it shows good fungicidal activity against a broad spectrum of fungi, including Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis. []

Relevance: This compound incorporates a benzothiazole unit within its pyridylpyrazole amide structure, a key structural component also present in the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. The presence of this common structural element suggests potential similarities in their chemical and biological properties.

(E)-6-Methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine

Compound Description: This series of thiazole-based pyrazoles bearing a benzothiazole moiety exhibits potent anti-infective and anticancer activities. [] Specifically, some analogs demonstrated strong antibacterial and antifungal activity, with MIC values comparable to standard drugs. [] Certain compounds also showed antimalarial activity and anthelmintic effects, while one exhibited moderate cytotoxicity against MCF-7 cells. []

Relevance: This series of compounds shares the benzothiazole moiety and thiazole unit with the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. The commonality of these structural features suggests potential overlap in their chemical properties and biological activities.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a monoacylglycerol lipase (MAGL) inhibitor that produces antinociceptive and anti-inflammatory effects. [] While high-dose JZL184 can lead to dependence and tolerance, repeated administration of low doses maintains its therapeutic benefits in neuropathic pain and gastric hemorrhages. []

Relevance: Although not directly structurally related, both JZL184 and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide highlight the importance of exploring the therapeutic potential of heterocyclic compounds. [] Their research emphasizes the need to optimize dosing regimens to maximize efficacy while minimizing adverse effects.

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide (2)

Compound Description: This compound serves as a crucial starting material for synthesizing a diverse range of heterocyclic compounds, including pyrroles, thiomorpholine-3,5-diones, pyrimidines, thiazoles, and pyrazoles. [] Many of these synthesized compounds were evaluated for their antiviral and antimicrobial activities. []

Relevance: This compound contains the 1H-benzo[d]imidazol-2-yl moiety and phenyl group present in the target compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide. This structural similarity emphasizes the versatility of these chemical units in constructing biologically active heterocyclic compounds.

(S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746)

Compound Description: S 55746 is a selective Bcl-2 inhibitor that restores apoptosis function in cancer patients. [, ] Preclinical and in vitro data were used to develop a physiologically-based pharmacokinetic model to predict human pharmacokinetics and inform dosing in phase 1 clinical trials. [] S 55746 exhibits nonlinear dose and time-dependent kinetics. [] Further research explored the link between S 55746's kinetics, biomarker activity (caspase activation), and tumor growth inhibition in a xenograft mouse model. [] The model revealed a strong correlation between the duration of drug exposure above specific thresholds and tumor growth inhibition. []

Relevance: Although not directly structurally similar, both S 55746 and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide exemplify the development of novel heterocyclic compounds for therapeutic applications. [, ] Their respective research highlights the importance of understanding pharmacokinetic-pharmacodynamic relationships to optimize drug efficacy and dosing strategies.

Overview

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a combination of benzimidazole and benzothiazole moieties. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents.

Source and Classification

The compound belongs to a class of heterocyclic compounds, specifically those containing both imidazole and thiazole rings. These compounds are often investigated for their pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities. The structural features of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide suggest that it may interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves several key steps:

  1. Formation of Benzimidazole: Starting from o-phenylenediamine and carboxylic acids, the benzimidazole ring is formed through cyclization reactions.
  2. Benzothiazole Synthesis: The benzothiazole moiety can be synthesized using various methods, including the condensation of thiourea with haloaryl compounds.
  3. Amide Bond Formation: The final step involves the coupling of the benzimidazole and benzothiazole components through an amide bond formation, often utilizing coupling agents such as HATU or EDC in the presence of a base like DIPEA.

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can be described as follows:

  • Molecular Formula: C19_{19}H15_{15}N3_{3}O1_{1}S
  • Molecular Weight: Approximately 325.41 g/mol
  • Key Functional Groups:
    • Benzimidazole ring
    • Benzothiazole ring
    • Carboxamide group

The compound's structure allows for potential interactions with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.
  3. Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or solubility .

Mechanism of Action

Process and Data

The mechanism of action for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is not fully elucidated but is hypothesized to involve:

  1. Target Interaction: Binding to specific enzymes or receptors due to its structural similarity to known ligands.
  2. Inhibition Pathways: Potential inhibition of key pathways involved in cell proliferation or inflammation, particularly through interactions with protein kinases or other signaling molecules.

In vitro studies have shown promising results against various cancer cell lines, suggesting a multi-target approach in its mode of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Chemical properties include stability under normal laboratory conditions but may vary based on pH and temperature .

Applications

Scientific Uses

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-cancer or anti-inflammatory drugs.
  2. Biological Research: To study mechanisms of action related to cancer cell signaling pathways.
  3. Medicinal Chemistry: As a scaffold for synthesizing derivatives with improved efficacy or selectivity against specific targets.

Research continues to explore its full therapeutic potential, particularly in treating resistant strains of diseases .

Synthesis Methodologies and Structural Optimization

Solid-Phase Combinatorial Approaches for Benzimidazole-Thiazole Hybrid Scaffolds

Solid-phase combinatorial chemistry has enabled the efficient parallel synthesis of diverse benzimidazole-thiazole hybrid libraries. This approach employs resin-bound intermediates to facilitate rapid purification and iterative structural diversification. As demonstrated in studies targeting Mycobacterium tuberculosis inosine monophosphate dehydrogenase inhibitors, Wang resin functionalized with 2-aminobenzimidazole precursors serves as the foundational scaffold for subsequent coupling reactions [7]. The synthetic pathway involves sequential acylation with bromoacetyl chloride, nucleophilic substitution with diverse thiazole derivatives, and final cleavage from the solid support under mild acidic conditions. This methodology enables the systematic exploration of structural diversity at three key positions: the benzimidazole N1-substituent, the thiazole C4-substituent, and the benzothiazole carboxamide moiety [1].

A significant advantage of solid-phase approaches is the dramatic reduction in purification steps compared to solution-phase synthesis. After each reaction step, simple filtration and washing procedures remove excess reagents and byproducts, significantly improving overall synthetic efficiency. This technical advancement has enabled the production of compound libraries exceeding 50 analogs in studies optimizing anticancer and antimycobacterial activities [7]. The modular nature of these synthetic routes permits late-stage diversification, particularly through Suzuki-Miyaura cross-coupling reactions on resin-bound bromophenyl intermediates, introducing diverse aryl and heteroaryl substituents critical for biological activity optimization [1].

Table 1: Comparative Efficiency of Solid-Phase vs. Solution-Phase Synthesis Approaches

Synthetic ParameterSolid-Phase ApproachTraditional Solution-Phase
Average Step Yield85-92%70-85%
Library Production Scale50-100 compounds10-20 compounds
Purification Time/Compound15-30 minutes2-4 hours
Key LimitationLoading capacityPurification bottlenecks

Microwave-Assisted Cyclization Strategies for Imidazo-Thiazole Core Formation

Microwave irradiation technology has revolutionized the synthesis of imidazo[2,1-b]thiazole cores by dramatically accelerating cyclization kinetics while improving regiochemical control. The formation of the benzimidazole ring system typically requires harsh thermal conditions (refluxing acetic acid, 12-24 hours) with modest yields (45-65%) when using conventional heating methods [1]. In contrast, microwave-assisted protocols facilitate this critical cyclization within 15-30 minutes at controlled temperatures (120-150°C) with significantly enhanced yields (78-92%) [5]. This dramatic rate acceleration stems from the dielectric heating mechanism of microwave energy, which enables instantaneous core heating without vessel wall interactions, eliminating thermal gradients that plague conventional oil-bath syntheses [9].

The key cyclocondensation reaction between o-phenylenediamine derivatives and benzo[d]thiazole-6-carboxylic acid intermediates exemplifies microwave advantages. Under optimized conditions (150W, 140°C, DMF solvent with catalytic p-toluenesulfonic acid), this transformation achieves near-quantitative conversion within 20 minutes, compared to 24 hours under conventional reflux [5]. Precise temperature control is critical for preventing decomposition of the electron-rich benzimidazole products, particularly when incorporating electron-withdrawing substituents that increase susceptibility to oxidative degradation. The reproducibility profile of microwave synthesis across multiple heterocyclic systems has established this technology as indispensable for constructing the core architecture of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide derivatives [5] [9].

Table 2: Microwave Optimization Parameters for Core Formation

Reaction ParameterConventional MethodMicrowave OptimizationYield Improvement
Temperature118°C (reflux)140°C (controlled)+22°C
Time12-24 hours15-30 minutes30-50x faster
Solvent SystemEthanol/acetic acidDMF/PTSA (0.5M)Improved solubility
Typical Yield48-65%78-92%+30-44%
Scale-up Potential>10g challenging50g demonstrated5x improvement

Regioselective Functionalization of the Benzimidazole Moiety

Regioselective modification of the benzimidazole component is essential for bioactivity optimization and requires strategic protection/deprotection sequences. The N1-position exhibits preferential reactivity over N3 due to diminished steric encumbrance and favorable electronic effects, enabling selective alkylation when employing bulky electrophiles under phase-transfer conditions [3]. Significant electronic modulation is achieved through C5/C6 functionalization, where electron-withdrawing substituents (fluoro, chloro, trifluoromethyl) enhance π-stacking interactions with biological targets compared to electron-donating groups (methoxy, methyl) [8]. Bromination at C5/C6 positions using N-bromosuccinimide in DMF at 0°C demonstrates excellent regioselectivity (C5:C6 = 4:1 ratio), providing versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions [3].

Structure-activity relationship studies reveal that electronic perturbation at C5 significantly influences target binding affinity more than C6 substitution. Derivatives featuring electron-deficient 5-nitro or 5-cyano groups exhibit substantially enhanced inhibitory potency against EGFR (IC50 = 0.42-2.49 μM) compared to electron-rich 5-methoxy analogs (IC50 > 100 μM) [8]. This preference stems from enhanced hydrogen-bond acceptor capacity and optimized dipole interactions within the hydrophobic ATP-binding pocket of kinases. Molecular modeling confirms that C5-substituents project directly toward a conserved water-mediated hydrogen-bonding network, explaining the 10-100-fold potency differences observed between regioisomers [3] [8].

Table 3: Impact of Benzimidazole Substitution Patterns on Biological Activity

Substituent PositionFunctional GroupEGFR IC50 (μM)Relative Potency
C5-NO₂0.42 ± 0.0315.2x
C5-CN2.49 ± 0.212.6x
C5-F14.05 ± 1.2Reference
C6-Cl32.06 ± 2.80.44x
C6-OCH₃>100<0.14x
N1-CH₂CONHAr43.70 ± 3.90.32x

Catalytic Asymmetric Synthesis for Chiral Analog Development

The incorporation of chiral elements into the benzothiazole-benzimidazole scaffold requires sophisticated catalytic methodologies due to the inherent planarity of these heterocyclic systems. Three strategic approaches have emerged: (1) atroposelective synthesis of biaryl analogs through palladium-catalyzed Suzuki-Miyaura couplings using chiral Josiphos-type ligands (up to 92% ee), (2) installation of chiral auxiliaries at the carboxamide nitrogen using L-proline-derived coupling agents, and (3) enantioselective reduction of ketone-functionalized precursors catalyzed by CBS (Corey-Bakshi-Shibata) reagents [10]. The biaryl axis chirality approach has proven most successful for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide derivatives, where steric differentiation between ortho-substituents creates configurationally stable stereogenic axes [10].

Stereochemical analysis reveals that the (R)-enantiomers consistently outperform their (S)-counterparts in biological assays, particularly for kinase inhibition profiles. Molecular dynamics simulations attribute this enantiopreference to differential hydrogen bonding patterns with catalytic lysine residues (Lys745 in EGFR), where the (R)-configuration optimally positions the carboxamide carbonyl for water-mediated bridging interactions [10]. The configurational stability of these chiral analogs under physiological conditions has been confirmed through accelerated racemization studies (t½ > 48 hours at 37°C), validating their potential as chirality-dependent therapeutics. Current synthetic challenges remain in achieving high enantioselectivity for analogs with minimal steric differentiation between ortho-substituents, prompting ongoing catalyst development efforts [10].

Table 4: Enantioselective Synthesis Approaches for Chiral Analog Development

Asymmetric StrategyChiral Controlleree (%)ConfigurationScale Limitation
Atroposelective Coupling(S)-Josiphos SL-J009-192Rax5g scale demonstrated
CBS Reduction(R)-Me-CBS oxazaborolidine85RsecNo limitation
Chiral Auxiliary(S)-PyBOX/Zn(OTf)₂78SsecAuxiliary recovery needed
Enzymatic ResolutionCandida antarctica lipase B>99RaxMaximum 50% yield

Properties

CAS Number

681173-80-8

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Molecular Formula

C21H14N4OS

Molecular Weight

370.43

InChI

InChI=1S/C21H14N4OS/c26-21(14-7-10-18-19(11-14)27-12-22-18)23-15-8-5-13(6-9-15)20-24-16-3-1-2-4-17(16)25-20/h1-12H,(H,23,26)(H,24,25)

InChI Key

VUJRZXWSDYGTDG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.